molecular formula C21H18FN5O2 B2659744 N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031650-09-5

N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2659744
M. Wt: 391.406
InChI Key:
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Description

“N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile and has been used in various areas of drug design . The compound is available for purchase.


Synthesis Analysis

The synthesis of such compounds often involves a [3 + 2] cyclization reaction . Photoredox catalysis has been used in the synthesis of a variety of [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones .


Molecular Structure Analysis

The molecular formula of the compound is C20H18FN5 . The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, which is part of the compound, is similar to the purine ring .


Chemical Reactions Analysis

The compound, being a part of the 1,2,4-triazolo[1,5-a]pyrimidine class, has been found to be involved in various chemical reactions. For example, it has been proposed as a possible surrogate of the purine ring . It has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Physical And Chemical Properties Analysis

The average mass of the compound is 347.389 Da and the monoisotopic mass is 347.154633 Da .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide have been synthesized and evaluated for their anticancer activities. A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, showcasing the potential of this compound class in cancer research (B. N. Reddy et al., 2015).

Antimicrobial Activity

The antimicrobial properties of triazoloquinazoline derivatives have been highlighted through the synthesis and evaluation of novel compounds. This research direction suggests that N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide could potentially exhibit antimicrobial activities, contributing to the development of new antibiotics or antimicrobial agents (Azza M. El‐Kazak & M. Ibrahim, 2013).

Antileishmanial and Cytotoxic Activities

Research into the development of novel antileishmanial and cytotoxic drugs involves the synthesis of triazoloquinoline derivatives. These studies are pivotal for discovering new treatments against leishmaniasis and for evaluating cytotoxic properties against various cancer cell lines, indicating the broader applicability of compounds within this class (H. Madkour et al., 2018).

properties

IUPAC Name

N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c22-14-5-3-4-12(10-14)18-19-24-21(29)16-9-8-13(11-17(16)27(19)26-25-18)20(28)23-15-6-1-2-7-15/h3-5,8-11,15,26H,1-2,6-7H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAIKCHOTHYAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

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